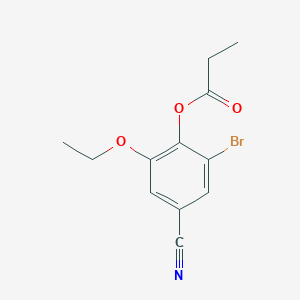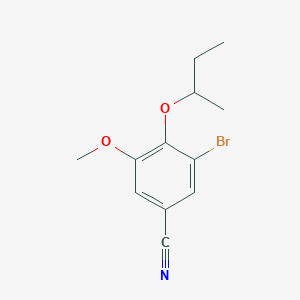
2-bromo-4-cyano-6-ethoxyphenyl propionate
Overview
Description
2-bromo-4-cyano-6-ethoxyphenyl propionate, also known as BCEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCEPP is a synthetic compound that belongs to the family of phenyl propionates.
Mechanism of Action
The mechanism of action of 2-bromo-4-cyano-6-ethoxyphenyl propionate is not fully understood. However, studies have shown that 2-bromo-4-cyano-6-ethoxyphenyl propionate has the ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 2-bromo-4-cyano-6-ethoxyphenyl propionate may have anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-4-cyano-6-ethoxyphenyl propionate has several biochemical and physiological effects. 2-bromo-4-cyano-6-ethoxyphenyl propionate has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 2-bromo-4-cyano-6-ethoxyphenyl propionate has been shown to have antioxidant properties and may have a role in preventing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-bromo-4-cyano-6-ethoxyphenyl propionate is its ease of synthesis. 2-bromo-4-cyano-6-ethoxyphenyl propionate can be synthesized using readily available starting materials and standard laboratory techniques. Additionally, 2-bromo-4-cyano-6-ethoxyphenyl propionate has been shown to have low toxicity in animal studies.
One limitation of 2-bromo-4-cyano-6-ethoxyphenyl propionate is its limited solubility in water. This can make it challenging to use 2-bromo-4-cyano-6-ethoxyphenyl propionate in certain experiments that require water-soluble compounds. Additionally, the mechanism of action of 2-bromo-4-cyano-6-ethoxyphenyl propionate is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several potential future directions for research on 2-bromo-4-cyano-6-ethoxyphenyl propionate. One area of research could be to further investigate the mechanism of action of 2-bromo-4-cyano-6-ethoxyphenyl propionate. This could involve studying the effects of 2-bromo-4-cyano-6-ethoxyphenyl propionate on other enzymes and signaling pathways involved in inflammation and oxidative stress.
Another area of research could be to explore the potential applications of 2-bromo-4-cyano-6-ethoxyphenyl propionate in the treatment of various diseases. 2-bromo-4-cyano-6-ethoxyphenyl propionate has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of conditions such as arthritis and neurodegenerative diseases.
Conclusion
In conclusion, 2-bromo-4-cyano-6-ethoxyphenyl propionate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-bromo-4-cyano-6-ethoxyphenyl propionate is synthesized using a straightforward method and has been used as a building block in the synthesis of several pharmaceutical compounds. 2-bromo-4-cyano-6-ethoxyphenyl propionate has been shown to have anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various diseases warrant further investigation.
Scientific Research Applications
2-bromo-4-cyano-6-ethoxyphenyl propionate has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary applications of 2-bromo-4-cyano-6-ethoxyphenyl propionate is as a building block in the synthesis of other compounds. 2-bromo-4-cyano-6-ethoxyphenyl propionate has been used in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
properties
IUPAC Name |
(2-bromo-4-cyano-6-ethoxyphenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-11(15)17-12-9(13)5-8(7-14)6-10(12)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDRMJJLFWKTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1Br)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4189438.png)
![N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4189441.png)
![3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4189445.png)
![11-[4-(dimethylamino)-3-nitrophenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4189452.png)
![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4189461.png)

![3-(2-bromophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4189480.png)

![3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4189493.png)
![N-[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4189495.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189499.png)

![1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)